3-(But-3-en-2-yl)oxane-3-carbaldehyde
Description
3-(But-3-en-2-yl)oxane-3-carbaldehyde (CAS: 1935985-79-7) is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 3-position with a but-3-en-2-yl group and an aldehyde functional group. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . The compound’s structure combines the conformational rigidity of the oxane ring with the reactivity of both the aldehyde group and the terminal alkene in the butenyl substituent.
As of April 2025, the compound is temporarily out of stock, with suppliers like Enamine Ltd. offering notifications for restocking . No specific hazard data or storage conditions are provided in available sources, suggesting it may require standard handling protocols for aldehydes and alkenes.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-but-3-en-2-yloxane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-3-9(2)10(7-11)5-4-6-12-8-10/h3,7,9H,1,4-6,8H2,2H3 |
InChI Key |
WMVIEVGYHSRTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CCCOC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)oxane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butenyl-substituted alcohol with an aldehyde in the presence of an acid catalyst to form the oxane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-(But-3-en-2-yl)oxane-3-carbaldehyde may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-2-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace the butenyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted oxane derivatives
Scientific Research Applications
3-(But-3-en-2-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(But-3-en-2-yl)oxane-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxane ring provides structural stability and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Key Properties of 3-Substituted Oxane-3-carbaldehyde Derivatives
Reactivity and Functional Group Influence
Alkenyl vs. Alkynyl Substituents :
The terminal alkene in 3-(But-3-en-2-yl)oxane-3-carbaldehyde enables electrophilic additions (e.g., hydrohalogenation) or participation in Diels-Alder reactions. In contrast, the alkynyl substituent in 3-(But-2-yn-1-yl)oxane-3-carbaldehyde offers reactivity toward click chemistry (e.g., azide-alkyne cycloaddition) but may require stabilization due to alkyne sensitivity .- However, its discontinued status limits practical applications .
Methoxymethyl Substituent :
The methoxy group in 3-(methoxymethyl)oxane-3-carbaldehyde enhances solubility in polar solvents and may modulate the aldehyde’s electrophilicity through electron-donating effects, influencing condensation or oxidation reactions .
Comparison with Non-Oxane Aldehydes
- 3-Chlorobenzaldehyde features a chlorine atom meta to the aldehyde group, conferring strong electrophilic character and utility in Friedel-Crafts alkylation. However, its aromaticity and lack of a cyclic ether backbone limit conformational flexibility compared to oxane derivatives .
Availability and Practical Considerations
- 3-(But-3-en-2-yl)oxane-3-carbaldehyde is currently unavailable but prioritized for restocking, reflecting demand in synthetic workflows .
- 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde ’s discontinuation highlights challenges in sourcing branched analogs .
- Alkynyl and methoxymethyl derivatives remain accessible, though their niche applications (e.g., click chemistry or polar solvent-based reactions) may limit widespread use .
Research and Application Insights
- Synthetic Utility : The alkenyl and aldehyde groups in 3-(But-3-en-2-yl)oxane-3-carbaldehyde make it suitable for tandem reactions, such as sequential alkene functionalization and aldehyde condensation.
- Stability : Oxane derivatives generally exhibit greater conformational stability than furan or pyrrolidine analogs, favoring applications requiring rigid intermediates.
- Gaps in Data: Limited information on melting/boiling points and hazards necessitates empirical characterization for industrial use.
Biological Activity
3-(But-3-en-2-yl)oxane-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 3-(But-3-en-2-yl)oxane-3-carbaldehyde is C₇H₁₄O₂, characterized by an oxane ring with an aldehyde functional group. Its structure suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds similar to 3-(But-3-en-2-yl)oxane-3-carbaldehyde exhibit significant antimicrobial properties. For example, a review highlighted various aldehydes' activities against bacteria such as E. coli and S. aureus, demonstrating zones of inhibition ranging from 10 mm to 30 mm depending on the concentration used .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 25 | 5 |
| Compound B | S. aureus | 20 | 5 |
| 3-(But-3-en-2-yl)oxane... | E. coli | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been documented. Research indicates that aldehydes can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The inhibition of COX enzymes results in decreased production of prostaglandins, thereby reducing inflammation.
Table 2: Inhibition of COX Enzymes by Aldehydes
Antitumor Activity
Emerging evidence suggests that compounds with similar structures possess antitumor properties. For instance, studies have indicated that certain aldehydes can induce apoptosis in cancer cells through the activation of specific pathways . The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger cell death in malignant cells.
Case Study: Antitumor Effects
A recent study evaluated the effects of a series of aldehydes on various cancer cell lines, including breast and prostate cancer cells. The results showed significant cytotoxic effects with IC₅₀ values ranging from 10 µM to 50 µM for different compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(But-3-en-2-yl)oxane-3-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves aldol condensation or cyclization reactions. For example, β-chlorocarbaldehyde derivatives can undergo reflux with hydroxylamine hydrochloride in ethanol to form oximes, followed by purification via column chromatography (silica gel, petroleum ether/ether eluent) . Reaction optimization, such as adjusting reflux duration (5–8 hours) and solvent polarity, is critical to minimize side products like over-oxidized or dimerized species. Monitoring via TLC and GC-MS ensures intermediate stability .
Q. How can researchers confirm the structural integrity of 3-(But-3-en-2-yl)oxane-3-carbaldehyde post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aldehyde proton (δ 9.8–10.2 ppm) and the oxane ring’s stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₄O₂ requires [M+H]⁺ = 167.1072). IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹). Discrepancies in spectral data may indicate residual solvents or regioisomeric impurities .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of 3-(But-3-en-2-yl)oxane-3-carbaldehyde in cycloaddition reactions?
- Methodological Answer : The compound’s butenyl moiety participates in Diels-Alder reactions as a dienophile. Computational modeling (DFT or MD simulations) can predict endo/exo selectivity based on transition-state energies. Experimental validation via X-ray crystallography of adducts reveals spatial arrangements influenced by steric hindrance from the oxane ring. For example, bulky substituents on the diene favor exo products due to reduced orbital overlap .
Q. How does 3-(But-3-en-2-yl)oxane-3-carbaldehyde interact with biological targets, and what experimental models validate its bioactivity?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition or receptor-binding studies) screen for antimicrobial or anti-inflammatory activity. For instance, carrageenan-induced paw edema in rats (5 mg/kg dose, i.p. administration) evaluates anti-inflammatory effects, with COX-2 inhibition measured via ELISA . SAR studies compare derivatives (e.g., halogenated analogs) to identify pharmacophores. Contradictory data between in vitro and in vivo models may arise from bioavailability differences, requiring PK/PD profiling .
Q. What analytical strategies resolve contradictions in stability data for 3-(But-3-en-2-yl)oxane-3-carbaldehyde under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV detect degradation products like peroxides or epoxides. For photo-sensitive aldehydes, light-exposure experiments (ICH Q1B guidelines) identify protective packaging requirements. Conflicting reports on shelf life may stem from impurity profiles (e.g., residual catalysts), necessitating forced degradation studies .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to assess the cytotoxicity of 3-(But-3-en-2-yl)oxane-3-carbaldehyde?
- Methodological Answer : Use a logarithmic concentration range (0.1–100 μM) in cell lines (e.g., HeLa or MCF-7), with triplicate wells and controls (DMSO vehicle). MTT assays quantify viability after 24–72 hours. IC₅₀ calculations require nonlinear regression (e.g., GraphPad Prism). Confounding factors like aldehyde reactivity with culture media necessitate pre-incubation stability checks .
Q. What statistical approaches are optimal for analyzing spectral data discrepancies in structural elucidation?
- Methodological Answer : Multivariate analysis (PCA or PLS-DA) identifies outlier spectra caused by solvent residues or tautomerism. For NMR, peak integration errors are minimized using internal standards (e.g., TMS). Bootstrap resampling validates HRMS isotopic pattern matches, reducing false positives from low-abundance ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
